Alprenolol

Catalog No.
S1493959
CAS No.
122259-67-0
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alprenolol

CAS Number

122259-67-0

Product Name

Alprenolol

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3

InChI Key

PAZJSJFMUHDSTF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Solubility

547 mg/L
1.88e-01 g/L

Synonyms

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol, Alfeprol, Alpheprol, Alprenolol, Alprenolol Hydrochloride, Aptin, Aptin Duriles, Aptin-Duriles, Aptina, AptinDuriles, Aptine, H 56 28, H-56-28, H5628

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Description

The exact mass of the compound Alprenolol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 547 mg/l1.88e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Solid

XLogP3

3.1

LogP

3.1
3.1 (LogP)
2.8

Melting Point

107-109 °C
108.0 °C
107-109°C

Drug Indication

For the treatment of hypertension, angina, and arrhythmia

Pharmacology

Alprenolol is a non-selective beta-blocker used in the treatment of hypertension, edema, ventricular tachycardias, and atrial fibrillation. Alprenolol impairs AV node conduction and decreases sinus rate and may also increase plasma triglycerides and decrease HDL-cholesterol levels. Alprenolol is nonpolar and hydrophobic, with low to moderate lipid solubility. Alprenolol has little to no intrinsic sympathomimetic activity and, unlike some other beta-adrenergic blocking agents, alprenolol has little direct myocardial depressant activity and does not have an anesthetic-like membrane-stabilizing action.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA01 - Alprenolol

Mechanism of Action

Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

13655-52-2

Wikipedia

Alprenolol

Biological Half Life

2-3 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-07-17
Hold KM, de Boer D, Bos KL, van Ooijen RD, Zuidema J, Maes RA: Enantioselective quantitation of (R)- and (S)-alprenolol by gas chromatography-mass spectrometry in human saliva an plasma. J Chromatogr Sci. 1996 Jan;34(1):13-9. [PMID:8586675]
Himori N, Ishimori T, Izumi A, Hiramatsu Y: Effects of beta-adrenoceptor blocking agents, pindolol, alprenolol and practolol on blood pressure and heart rate in conscious renal hypertensive dogs. Arch Int Pharmacodyn Ther. 1977 Jan;225(1):152-65. [PMID:15525]
Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology

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